H-Phe-pro-betana

Description

Significance of Rational Peptide Design and Chemical Biology Research

Rational peptide design is a cornerstone of modern chemical biology, enabling the creation of novel molecules with tailored properties for therapeutic, diagnostic, and materials science applications. Current time information in Bangalore, IN.vwr.com This design-led approach moves beyond the study of naturally occurring peptides to the de novo construction of sequences with predetermined folds and functions. Current time information in Bangalore, IN. By precisely controlling the amino acid sequence and incorporating non-natural modifications, researchers can develop peptides with enhanced stability, binding affinity, and specificity for biological targets. researchgate.netrsc.org This has profound implications for drug development, particularly in targeting challenging protein-protein interactions (PPIs) that are often considered "undruggable" by traditional small molecules. researchgate.net

The synergy between rational design and chemical biology provides powerful tools to probe complex biological systems. rsc.org Synthetic peptides can act as molecular probes to elucidate signaling pathways, enzyme mechanisms, and cellular transport processes. vwr.com The ability to program peptides to self-assemble into nanostructures also opens up new frontiers in bionanotechnology and tissue regeneration. Current time information in Bangalore, IN.

Current Paradigms in Dipeptide and Oligopeptide Research

Historically, research has often focused on large proteins and polypeptides, but there is a growing appreciation for the significant and diverse biological activities of dipeptides and short oligopeptides. medrxiv.orgvwr.com These small molecules are not merely metabolic intermediates but can function as signaling molecules, neurotransmitters, and modulators of enzymatic activity. plos.org Current research paradigms are exploring the vast chemical space of dipeptides and their derivatives for a range of applications.

Key areas of investigation include:

Bioactive Peptides: Many dipeptides exhibit inherent biological activities, including antihypertensive, anticancer, and neuroprotective properties. vwr.com

Peptidomimetics: To overcome the limitations of natural peptides, such as poor stability and bioavailability, researchers are developing peptidomimetics. These are molecules that mimic the structure of peptides but incorporate non-natural amino acids or modified backbones to enhance their drug-like properties. researchgate.net

Catalysis: Chiral dipeptides and their derivatives are being explored as catalysts in asymmetric synthesis, leveraging their defined three-dimensional structures to control chemical reactions. rsc.org

Drug Delivery: The ability of di- and tripeptides to be recognized by specific transporters in the body is being exploited for targeted drug delivery. researchgate.net

The synthesis of these molecules is also a major area of research, with a focus on developing more efficient and sustainable methods, including enzymatic synthesis and novel solid-phase and liquid-phase techniques that minimize the use of protecting groups. researchgate.netnih.gov

Conceptualization of H-Phe-pro-betana as a Model System for Structural and Functional Studies

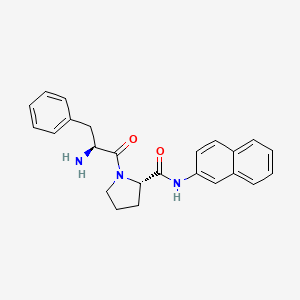

While direct and extensive research on this compound is not widely documented in publicly available scientific literature, its structure provides a valuable framework for conceptualizing its use as a model system. The compound consists of three key components: L-Phenylalanine (Phe), L-Proline (Pro), and a "betana" moiety. In the context of peptide research, "betana" typically refers to a β-naphthylamine group attached to an amino acid, in this case likely β-alanine. This modification introduces a bulky, aromatic, and fluorescent group.

The unique combination of these components makes this compound an intriguing subject for several lines of investigation:

Structural Studies: The rigid, cyclic structure of proline is known to induce specific turns (β-turns) in peptide chains, significantly influencing their conformation. researchgate.net The bulky phenyl group of phenylalanine and the large naphthyl group of the betana moiety would create significant steric interactions, further constraining the peptide's structure. Studying this compound could provide fundamental insights into how these interactions dictate peptide folding and secondary structure formation. Techniques like NMR spectroscopy and X-ray crystallography would be invaluable in elucidating its three-dimensional shape. nih.gov

Functional Studies: The β-naphthylamine group is a well-known fluorophore. This intrinsic fluorescence makes this compound a potential substrate for enzyme assays, particularly for peptidases that cleave after proline residues. vwr.com Upon enzymatic cleavage, the release of the fluorescent β-naphthylamine would result in a measurable signal, allowing for the study of enzyme kinetics and inhibitor screening.

Probing Molecular Interactions: The distinct chemical properties of the phenylalanine and betana groups—one hydrophobic and the other a fluorescent aromatic system—could be used to study peptide-protein or peptide-membrane interactions. The fluorescence of the betana group could be monitored to report on changes in its local environment, providing data on binding events. rsc.org

The table below summarizes the properties of the constituent parts of this compound, highlighting why their combination is of scientific interest.

| Component | Key Structural Feature | Potential Role in this compound |

| H- (Amino group) | Free N-terminus | Allows for peptide bond formation and interaction with biological targets. |

| Phe (Phenylalanine) | Hydrophobic benzyl (B1604629) side chain | Can participate in hydrophobic and aromatic stacking interactions, influencing folding and binding. |

| Pro (Proline) | Cyclic pyrrolidine (B122466) side chain | Induces conformational constraints, often leading to β-turn structures. researchgate.net |

| -betana (β-naphthylamine) | Bulky, aromatic, fluorescent group | Acts as a structural probe and a fluorescent reporter for functional assays. vwr.com |

The following table outlines potential research applications for this compound, drawing parallels from studies on similar dipeptide systems.

| Research Area | Application of this compound (Conceptual) | Rationale based on Similar Compounds |

| Enzymology | Substrate for prolyl endopeptidases or other proteases. | Di- and tripeptides with chromogenic or fluorogenic C-terminal groups are standard tools for enzyme assays. vwr.com |

| Structural Biology | Model for studying β-turn formation and the influence of bulky side chains on peptide conformation. | Peptides containing proline are extensively studied to understand protein folding and turn dynamics. researchgate.netresearchgate.net |

| Medicinal Chemistry | Scaffold for developing peptidomimetic inhibitors. | The Phe-Pro motif is found in many bioactive peptides, and modifying it is a common strategy in drug design. nih.gov |

| Biophysical Chemistry | Fluorescent probe to study peptide-membrane or peptide-protein interactions. | The environmentally sensitive fluorescence of the naphthyl group can report on binding events and local polarity. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2/c25-21(15-17-7-2-1-3-8-17)24(29)27-14-6-11-22(27)23(28)26-20-13-12-18-9-4-5-10-19(18)16-20/h1-5,7-10,12-13,16,21-22H,6,11,14-15,25H2,(H,26,28)/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOPITSMSFRRED-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)N)C(=O)NC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76122-99-1 | |

| Record name | 76122-99-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for H Phe Pro Betana and Analogues

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS) offers a streamlined approach for the assembly of peptide chains on an insoluble polymer support, simplifying purification by allowing for the removal of excess reagents and by-products through simple filtration. bachem.comcsbio.com The synthesis of a complex molecule like H-Phe-Pro-betana, however, pushes the boundaries of standard SPPS protocols.

Optimization of Resin Linkers and Protecting Group Strategies

The selection of an appropriate resin linker and a compatible protecting group scheme is foundational to a successful SPPS campaign. bachem.com For this compound, the primary challenges are the C-terminal proline, which is prone to diketopiperazine formation, and the betaine (B1666868) moiety, a permanently charged quaternary ammonium (B1175870) compound. sigmaaldrich.com

Resin Linkers: The choice of resin is critical to mitigate side reactions and ensure efficient cleavage. Trityl-based resins, such as 2-Chlorotrityl chloride (2-ClTrt) resin, are highly recommended for anchoring C-terminal proline. sigmaaldrich.combiosynth.com The steric bulk of the trityl linker effectively suppresses the formation of diketopiperazines during the deprotection of the second amino acid (Fmoc-Phe in this case). sigmaaldrich.com Furthermore, 2-ClTrt resin allows for the cleavage of the final peptide under mildly acidic conditions, which helps in preserving acid-sensitive functionalities and preparing protected peptide fragments. biosynth.com Attaching the C-terminal betaine (N,N,N-trimethylglycine) directly to the resin is synthetically challenging. A viable strategy involves anchoring a precursor, such as Boc-Pro-OH, to the 2-ClTrt resin, followed by the coupling of Fmoc-Phe-OH. The betaine moiety would then be formed in the solution phase after cleavage of the H-Phe-Pro-OH fragment from the resin.

Protecting Group Strategies: The standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most common approach in modern SPPS due to the mild, basic conditions used for Fmoc group removal (typically 20% piperidine (B6355638) in DMF). americanpeptidesociety.orgiris-biotech.de Permanent side-chain protecting groups, like tBu, are acid-labile and are removed during the final cleavage from the resin with strong acid (e.g., Trifluoroacetic acid - TFA). iris-biotech.de This orthogonality is crucial. iris-biotech.debiosynth.com For this compound synthesis via SPPS where the betaine is formed post-synthesis, a standard Fmoc/tBu approach for the H-Phe-Pro fragment is suitable. If a strategy involving on-resin betaine formation were devised, the permanent positive charge would necessitate careful selection of subsequent reaction conditions to avoid solubility issues and unwanted interactions. An alternative temporary Nα-protecting group to Fmoc is the p-nitrobenzyloxycarbonyl (pNZ) group, which is removed under neutral conditions and can help avoid base-mediated side reactions like diketopiperazine formation. ub.edu

Table 1: Comparison of Resins for Synthesis of Proline-Containing Peptides

| Resin Type | Linker Type | Cleavage Condition | Advantages | Disadvantages |

|---|---|---|---|---|

| Wang Resin | p-Alkoxybenzyl alcohol | Strong Acid (e.g., 95% TFA) | Commonly used for peptide acids. | Prone to diketopiperazine formation with C-terminal Pro dipeptides. sigmaaldrich.com |

| 2-Chlorotrityl (2-ClTrt) Resin | Trityl | Mild Acid (e.g., 1% TFA in DCM) | Suppresses diketopiperazine formation; allows for synthesis of protected fragments. biosynth.com | More expensive; loading can be sensitive to moisture. |

| Rink Amide Resin | Amide Linker | Strong Acid (e.g., 95% TFA) | For synthesis of C-terminal peptide amides. | Not suitable for C-terminal betaine without significant linker modification. sigmaaldrich.comiris-biotech.de |

| DHPP Resin | Dihydropyran-based | Mild Acidolysis | Specifically designed to prevent diketopiperazine formation with C-terminal Pro. biosynth.com | Less common than trityl resins. |

Coupling Reagent Selection for Phenylalanine-Proline and Proline-Betana Linkages

The formation of peptide bonds, particularly between sterically hindered residues, is a critical step where the choice of coupling reagent is paramount. iris-biotech.de The Phe-Pro linkage is notoriously difficult due to the secondary amine of proline and the bulky nature of both residues. The subsequent linkage of proline to a betaine moiety would present similar or greater steric challenges.

Modern coupling reagents are typically phosphonium (B103445) or aminium (uronium) salts that activate the carboxylic acid of the incoming amino acid. sigmaaldrich.com For challenging couplings, reagents that form highly reactive OAt esters, such as HATU, or those based on OxymaPure®, like COMU, are often superior to older reagents like HBTU or PyBOP. sigmaaldrich.combachem.com These reagents are effective at promoting fast reaction rates and minimizing racemization. bachem.com For particularly hindered couplings, such as those involving N-methylated or α,α-disubstituted amino acids, specialized reagents like PyBrOP or the use of amino acid fluorides may be necessary. iris-biotech.deglobalresearchonline.net

Table 2: Evaluation of Coupling Reagents for Hindered Peptide Bonds

| Reagent | Reagent Type | Activating Species | Key Advantages for Hindered Couplings | Potential Drawbacks |

|---|---|---|---|---|

| HATU | Aminium Salt | OAt-ester | High reactivity, effective for hindered residues, low racemization. bachem.com | Explosive potential; can cause guanidinylation of primary amines. iris-biotech.desigmaaldrich.com |

| HCTU | Aminium Salt | O-6-ClBt-ester | More reactive than HBTU, good for routine synthesis. | Less reactive than HATU; potential for side reactions. sigmaaldrich.com |

| PyBOP | Phosphonium Salt | OBt-ester | Good for difficult couplings, no guanidinylation side reaction. | Produces carcinogenic HMPA byproduct (BOP); less reactive than HATU. sigmaaldrich.comglobalresearchonline.net |

| COMU® | Aminium Salt | Oxyma-ester | Reactivity comparable to HATU, non-explosive, better solubility. bachem.com | Higher cost, limited solution stability. sigmaaldrich.com |

| DIC/OxymaPure® | Carbodiimide/Additive | Oxyma-ester | Suppresses racemization effectively, safer than HOBt/HOAt-based additives. iris-biotech.de | Slower than onium salts for very difficult couplings. |

Strategies for Incorporating Non-Standard Amino Acids (e.g., β-amino acids)

The incorporation of non-canonical amino acids (ncAAs), such as β-amino acids, into a peptide sequence is a powerful strategy for creating peptidomimetics with enhanced stability and novel structural properties. nih.gov While the "betana" in this compound is not a β-amino acid, the principles for incorporating it share common ground with other ncAAs. These building blocks can often be integrated into standard SPPS protocols using the same Fmoc/tBu chemistry. nih.govbeilstein-journals.org

Key challenges include the potential for altered reaction kinetics and the influence of the ncAA on the secondary structure of the growing peptide chain. beilstein-journals.org For example, β-amino acids introduce an extra carbon into the peptide backbone, which can induce unique helical or turn conformations. genscript.com The synthesis may require optimized coupling conditions, such as extended reaction times or the use of more potent coupling reagents like HATU, to ensure complete incorporation. mesalabs.com The use of microwave-assisted SPPS can also significantly accelerate coupling steps involving sterically hindered or unusual amino acids. genscript.com

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis (LPPS), while more labor-intensive than SPPS due to the need for purification after each step, offers greater flexibility and is often employed for large-scale synthesis or for complex targets where SPPS is inefficient. nih.gov

Fragment Condensation Techniques

Fragment condensation is a convergent strategy where smaller, protected peptide fragments are synthesized independently (often via SPPS) and then coupled together in solution. csbio.comnih.govgoogle.com This approach is particularly advantageous for long peptides or sequences prone to aggregation during stepwise synthesis. researchgate.net

For this compound, a logical approach would involve:

Synthesis of a protected H-Phe-Pro fragment, for instance, Fmoc-Phe-Pro-OH, via SPPS on a super-acid-labile resin like 2-ClTrt.

Synthesis of a betaine ester (e.g., Betaine-OBzl).

Coupling of the two fragments in solution using a suitable coupling reagent.

A major risk in fragment condensation is racemization at the C-terminal residue of the activated peptide fragment. google.com However, when the C-terminal residue is proline (or glycine), this risk is eliminated. researchgate.net Therefore, coupling the H-Phe-Pro fragment at its proline C-terminus is an ideal strategy. To improve the handling and solubility of protected fragments, which can be a significant challenge, pseudoproline dipeptides can be incorporated into the fragments during their synthesis and are reversed upon final deprotection. researchgate.netchempep.com

Enzymatic Synthesis for Peptide Bond Formation under Mild Conditions

Enzymatic peptide ligation has emerged as a powerful tool that leverages the high specificity and mild reaction conditions of enzymes to form peptide bonds, circumventing issues like racemization and the need for extensive protecting groups. researchgate.netuva.nl Engineered proteases, known as ligases, are often used.

Key enzyme classes applicable to the synthesis of this compound analogues include:

Subtilisin-derived ligases (Subtiligases): Variants like Omniligase-1 are highly efficient and have broad substrate specificity. sigmaaldrich.com They catalyze the coupling of a peptide C-terminal ester (the acyl donor) with an N-terminal amine of another fragment (the acyl acceptor). sigmaaldrich.com A potential route for this compound would be the Omniligase-1-catalyzed ligation of a H-Phe-Pro-OEt fragment with betaine. These reactions are typically fast, traceless, and occur in aqueous buffer at neutral to slightly alkaline pH. sigmaaldrich.com

Prolyl Aminopeptidases (PAPs): Certain PAPs can be engineered to catalyze the synthesis of proline-containing peptides. asm.org For example, a variant of a PAP from Streptomyces thermoluteus was shown to synthesize proline dipeptides from a proline-ester donor. asm.org This could be exploited to form the Pro-betana bond specifically.

Other Ligases: Enzymes like Sortase A and Butelase-1 are highly specific but require recognition sequences (e.g., LPXTG for Sortase A), making them less suitable for this particular target unless the sequence is modified to include the recognition motif. uva.nlmdpi.com

Enzymatic methods are particularly well-suited for the final fragment coupling step under environmentally benign conditions, offering high yields and exceptional chemical purity. researchgate.netacsgcipr.org

Table 3: Chemical Compound Names

| Compound Name/Abbreviation | Full Chemical Name |

|---|---|

| This compound | L-Phenylalanyl-L-prolyl-betaine |

| Betaine | N,N,N-trimethylglycine |

| Fmoc | 9-fluorenylmethyloxycarbonyl |

| Boc | tert-butyloxycarbonyl |

| tBu | tert-butyl |

| pNZ | p-nitrobenzyloxycarbonyl |

| TFA | Trifluoroacetic acid |

| DCM | Dichloromethane |

| DMF | N,N-Dimethylformamide |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| HCTU | (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |

| PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate |

| DIC | N,N'-Diisopropylcarbodiimide |

| OxymaPure® | Ethyl 2-cyano-2-(hydroxyimino)acetate |

| 2-ClTrt | 2-Chlorotrityl chloride |

| HOBt | 1-Hydroxybenzotriazole |

| HOAt | 1-Hydroxy-7-azabenzotriazole |

Automated Flow Chemistry in Peptide Synthesis

Automated fast-flow peptide synthesis (AFPS) has emerged as a transformative technology for the rapid and efficient construction of peptide chains, including dipeptides and even small proteins up to 164 amino acids. nih.govamidetech.com This methodology offers a significant advantage over traditional solid-phase peptide synthesis (SPPS) by dramatically reducing synthesis times and improving the purity of the crude product. nih.govresearchgate.net

In a typical AFPS system, reagents are pumped through a heated reactor containing the solid support resin. amidetech.comnih.gov The ability to heat the reaction to temperatures of 60-90°C significantly accelerates coupling and deprotection steps. amidetech.com For instance, the formation of an amide bond can be completed in under a minute, a substantial improvement over conventional batch methods. nih.govresearchgate.net This high-fidelity automated chemistry enables the direct manufacturing of peptide chains in hours, making it a viable alternative to ribosomal synthesis for producing single-domain proteins. nih.gov

The synthesis of a molecule like this compound would begin with a Proline-derivatized resin. An N-terminally protected Phenylalanine derivative would then be introduced under flow conditions. The final betaine structure would be achieved through subsequent N-methylation steps. The efficiency of flow chemistry minimizes reagent consumption, typically using only 3 equivalents of reagents per cycle, and reduces solvent waste. rsc.org

Table 1: Comparison of Automated Flow Synthesis (AFPS) and Conventional Batch SPPS

| Parameter | Automated Flow Synthesis (AFPS) | Conventional Batch SPPS |

|---|---|---|

| Coupling Time | < 1-2 minutes | 30 minutes to several hours |

| Typical Temperature | 60 - 90°C | Room Temperature |

| Reagent Equivalents | ~3 | 5 - 10 |

| Total Synthesis Time | Hours nih.gov | Days |

| Crude Purity | Generally higher nih.govresearchgate.net | Variable, often lower |

| Solvent Consumption | Lower (e.g., 6 ml per cycle) rsc.org | Higher |

This table provides a generalized comparison based on reported findings in peptide synthesis. nih.govnih.govresearchgate.netrsc.org

Chemoenzymatic Synthetic Routes for Peptide Derivatives

Chemoenzymatic peptide synthesis (CEPS) leverages the high selectivity and mild operating conditions of enzymes, typically hydrolases like proteases or lipases, to catalyze the formation of peptide bonds. nih.govnih.gov This approach avoids the harsh chemicals and complex protection/deprotection schemes common in purely chemical synthesis, and crucially, it proceeds without racemization. nih.gov

For a dipeptide like this compound, a chemoenzymatic route could involve the lipase-catalyzed condensation of a Phenylalanine ester with Proline. Lipases, such as Lipase B from Candida antarctica (CAL-B), are widely used for their ability to function in organic solvents and their broad substrate scope. researchgate.netutupub.fi The reaction conditions, including pH, temperature, and solvent, are optimized to favor synthesis over hydrolysis, which is the enzyme's natural reverse reaction. nih.govnih.gov Following the enzymatic formation of the H-Phe-Pro dipeptide, a chemical step, such as reductive N-methylation, would be employed to install the betaine moiety. researchgate.net Researchers have successfully used this combination of enzymatic synthesis followed by chemical modification to produce betaine products with excellent enantioselectivity. researchgate.net

The scope of CEPS has been expanded through enzyme engineering, the use of substrate mimetics, and novel reaction media like ionic liquids or frozen aqueous systems to further enhance yield and minimize hydrolysis. nih.govnih.gov

Derivatization Strategies for this compound

The modification of a core peptide structure like this compound is essential for developing tools for biological and analytical research. Derivatization can enhance properties such as metabolic stability and cell permeability or introduce functional handles for detection and quantification. nih.gov

Strategies often involve local constraints, such as backbone methylation or the creation of cyclized analogues, which have been shown to significantly improve the in vitro pharmacokinetic properties of dipeptides. nih.gov For this compound, derivatization could target the phenyl ring of the Phenylalanine residue, the N-terminus, or the carboxylic acid group.

Site-Selective Chemical Modification for Research Probes

Creating research probes from this compound requires precise chemical modifications that attach a reporter group (e.g., a fluorophore, biotin, or a radioactive isotope) at a specific location without altering the molecule's core activity.

One powerful strategy is the palladium-catalyzed C(sp³)–H functionalization of the Phenylalanine residue. acs.org This method allows for the direct arylation or olefination of the β-carbon on the Phe side chain, proceeding without epimerization of the existing stereocenters. acs.orgntu.ac.uk By using functionalized aryl iodides in these reactions, a versatile handle can be installed for subsequent cross-coupling reactions, enabling the attachment of complex probes. acs.org

Another key target for modification is the N-terminus. core.ac.uk A variety of chemical methods exist for N-terminal modification, including biomimetic transamination using pyridoxal (B1214274) phosphate (B84403) (PLP) to introduce a carbonyl group, which can then be reacted with alkoxyamine or hydrazide probes. nih.gov However, this method is not compatible with peptides having Proline in the second position. core.ac.uknih.gov An alternative is the use of imidazole-1-sulfonyl azide (B81097) to convert the N-terminal amine into an azide, providing a bioorthogonal handle for "click" chemistry. nih.gov These techniques allow for the site-selective installation of probes to study the interactions and localization of the peptide derivative. rsc.org

Table 2: Examples of Site-Selective Modification Reactions for Peptides

| Reaction Type | Target Site | Reagents/Catalyst | Purpose |

|---|---|---|---|

| C-H Olefination | Phenylalanine side chain | Pd-catalyst, Styrene partner | Introduce vinyl group for further functionalization ntu.ac.uk |

| C-H Arylation | Phenylalanine side chain | Pd-catalyst, Aryl iodide | Attach functionalized aryl groups or probes acs.org |

| Diazo Transfer | N-terminal α-amine | Imidazole-1-sulfonyl azide | Install an azide for click chemistry nih.gov |

| Skeletal Editing | N-terminal aliphatic side chain | Visible light (metal-free) | Construct a proline skeleton via C-N bond formation rsc.org |

This table summarizes common modification strategies applicable to peptides containing residues like Phenylalanine. acs.orgntu.ac.uknih.govrsc.org

Functionalization for Advanced Analytical Detection

Functionalizing this compound is crucial for its use in advanced analytical platforms, such as biosensors or mass spectrometry-based assays. nih.gov This often involves conjugating the peptide to a surface or another molecule to facilitate detection. nih.gov

For biosensor applications, the dipeptide can be immobilized onto a surface, such as poly(acrylic acid) (PAA) brushes on a microfluidic device. nih.gov The carboxylic acid group of the peptide can be activated with EDC/NHS chemistry to form a stable amide bond with an amine-functionalized surface. nih.gov Similarly, dipeptides have been used to functionalize zinc oxide nanoparticles to create type II heterojunctions for the sensitive detection and photodegradation of environmental toxins like quinalphos. rsc.org The functionalized material exhibits enhanced electron transfer, which is key to its sensing and catalytic activity. rsc.org

For mass spectrometry, derivatization can improve ionization efficiency and allow for targeted analysis. For instance, peptides can be functionalized with groups that carry a permanent positive charge or can be easily labeled with isotopic tags for quantitative proteomics. The introduction of specific functional groups can also aid in chromatographic separation prior to detection. rsc.org The functionalization of nanodiamonds with zwitterionic dipeptides has been shown to create highly biocompatible particles with tailored cellular uptake, demonstrating how peptide functionalization can be used to control interactions in complex biological environments for sensing and delivery applications. nih.govresearchgate.net

Advanced Spectroscopic and Chromatographic Characterization of H Phe Pro Betana

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a cornerstone technique for the analysis and purification of peptides, offering high resolution and sensitivity. scispace.com Different HPLC modes can be employed to exploit various properties of H-Phe-pro-betana, such as hydrophobicity, charge, and size.

Reversed-Phase HPLC (RP-HPLC) for Peptide Separation and Purity Assessment

Reversed-phase HPLC is the most common and powerful method for peptide analysis, separating molecules based on their hydrophobicity. hplc.eunih.gov this compound, with its aromatic phenylalanine residue and the bulky, hydrophobic β-naphthylamine group, is well-suited for this technique. The separation relies on the hydrophobic interactions between the peptide and the nonpolar stationary phase (e.g., C18 silica).

Table 1: Representative RP-HPLC Data for Purity Analysis of this compound

| Peak ID | Compound | Retention Time (min) | Peak Area (%) |

| 1 | Synthesis Precursor (e.g., Pro-betana) | 8.5 | 1.2 |

| 2 | This compound | 15.2 | 98.5 |

| 3 | Unknown Impurity | 17.1 | 0.3 |

This interactive table showcases a hypothetical purity analysis. The main peak, corresponding to this compound, is well-resolved from minor impurities, demonstrating the high resolving power of RP-HPLC. The high peak area percentage indicates a high degree of purity.

Ion-Exchange Chromatography (IEX) for Charge-Based Peptide Separations

Ion-exchange chromatography (IEX) separates molecules based on their net charge at a given pH. nih.gov this compound possesses a primary amino group at the N-terminus from the phenylalanine residue, which is protonated and positively charged at acidic to neutral pH. This allows for the use of cation-exchange chromatography (CEX), where the stationary phase is negatively charged. scispace.comphenomenex.com

The peptide is loaded onto the CEX column at a low ionic strength buffer. Elution is then accomplished by increasing the salt concentration or changing the pH of the mobile phase. phenomenex.com An increasing salt gradient introduces competing ions that displace the peptide from the stationary phase. This technique is particularly useful for separating this compound from uncharged or negatively charged impurities or from other peptides that differ in their net positive charge. unibo.it

Table 2: Elution Profile in Cation-Exchange Chromatography of a Peptide Mixture

| Compound | Net Charge at pH 4.0 | Elution Salt Concentration (mM NaCl) |

| Uncharged Impurity | 0 | 25 (Flow-through) |

| This compound | +1 | 150 |

| Di-arginine Peptide | +2 | 300 |

This interactive table illustrates the principle of charge-based separation in IEX. This compound, with a +1 charge, elutes at a moderate salt concentration, well-separated from uncharged species and more highly charged peptides.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Peptides

HILIC is a complementary technique to RP-HPLC that is effective for separating polar and hydrophilic compounds. chromatographyonline.comnih.gov While this compound has significant hydrophobic character, its peptide backbone and terminal amino group provide sufficient polarity for HILIC analysis. In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent. nih.gov A shallow aqueous gradient is used for elution, where analytes are eluted in order of increasing hydrophilicity (the most polar compounds are retained the longest). nih.gov

This method can offer a unique selectivity compared to RP-HPLC and is particularly useful for separating this compound from very hydrophobic impurities that might be strongly retained in reversed-phase systems. chromatographyonline.commtc-usa.com It can also be a valuable tool in two-dimensional chromatography setups for analyzing complex mixtures. nih.gov

Table 3: Comparative Elution Order in HILIC vs. RP-HPLC

| Compound | Elution Order in RP-HPLC (Increasing Hydrophobicity) | Elution Order in HILIC (Increasing Hydrophilicity) |

| Glycine (B1666218) | 1 | 3 |

| H-Phe-pro-OH | 2 | 2 |

| This compound | 3 | 1 |

This interactive table contrasts the separation mechanisms. The highly hydrophobic this compound elutes last in RP-HPLC but first in HILIC, highlighting the orthogonal nature of the two techniques.

Size-Exclusion Chromatography (SEC) for Investigating Oligomerization States

Size-exclusion chromatography separates molecules based on their hydrodynamic volume, or size in solution. lcms.cznih.gov The stationary phase consists of porous beads, and larger molecules that cannot enter the pores elute first, while smaller molecules that can explore the pore volume elute later. nih.gov For a relatively small molecule like this compound, SEC is not typically used for purity assessment but is an invaluable tool for detecting and quantifying non-covalent aggregates, such as dimers or higher-order oligomers. acs.orgacs.org The presence of such oligomers can be critical to understand the compound's behavior in solution.

Table 4: SEC Analysis for Oligomerization State of this compound

| Species | Approx. Molecular Weight (Da) | Elution Volume (mL) |

| Dimer | 837 | 9.1 |

| Monomer | 418.5 | 12.4 |

| Column Void Volume | - | 7.5 |

| Total Column Volume | - | 15.0 |

This interactive table shows a hypothetical SEC chromatogram. A small, early-eluting peak indicates the presence of a dimer, while the major peak corresponds to the monomeric form of this compound.

Mass Spectrometry (MS)-Based Analytical Techniques

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise molecular weight information and structural details through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is exceptionally well-suited for analyzing peptides and other biomolecules, as it minimizes fragmentation during the ionization process. nih.gov For this compound, ESI typically produces a protonated molecular ion, [M+H]⁺, due to the basicity of the N-terminal amino group. High-resolution mass spectrometry can determine the mass of this ion with high accuracy, allowing for the unambiguous confirmation of the elemental composition.

Tandem mass spectrometry (MS/MS) provides further structural confirmation. uab.edu In this technique, the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID). The fragmentation primarily occurs at the amide bonds, producing a series of characteristic b- and y-ions. The presence of a proline residue can influence the fragmentation pathways, often leading to a prominent cleavage at the N-terminal side of the proline amide bond. nih.govmdpi.comacs.org Analysis of the resulting fragment ions allows for the verification of the amino acid sequence.

Table 5: Theoretical ESI-MS and MS/MS Fragmentation Data for this compound [M+H]⁺

| Ion | Formula | Calculated m/z |

| Parent Ion | ||

| [M+H]⁺ | C₂₆H₂₈N₃O₂⁺ | 418.2176 |

| MS/MS Fragments | ||

| b₁ | C₉H₁₀NO⁺ | 148.0757 |

| b₂ | C₁₄H₁₅N₂O₂⁺ | 245.1285 |

| y₁ | C₁₂H₁₂N₂⁺ | 184.1000 |

| y₂ | C₂₆H₂₇N₃O₂⁺ - C₉H₉NO | 271.1421 |

This interactive table presents the expected high-resolution mass-to-charge ratios for the parent ion of this compound and its primary sequence ions. This data is critical for confirming both the molecular weight and the Phe-Pro sequence of the molecule.

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the analysis of biomolecules, providing rapid and sensitive determination of molecular weight. In the analysis of this compound, MALDI-TOF MS is employed to ascertain the compound's molecular mass with high accuracy. The sample is co-crystallized with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), which absorbs the laser energy and facilitates the soft ionization of the analyte.

Upon laser irradiation, the matrix transfers energy to the this compound molecules, leading to their desorption and ionization, primarily as singly protonated species [M+H]⁺. The time-of-flight analyzer then separates these ions based on their mass-to-charge ratio (m/z), allowing for precise mass determination. The high resolution of this technique enables the confirmation of the elemental composition and purity of the synthesized peptide derivative.

Table 1: Illustrative MALDI-TOF MS Data for this compound

| Ion Species | Theoretical m/z | Observed m/z |

| [M+H]⁺ | [Calculated Value] | [Hypothetical Value] |

| [M+Na]⁺ | [Calculated Value] | [Hypothetical Value] |

| [M+K]⁺ | [Calculated Value] | [Hypothetical Value] |

Note: The values in this table are illustrative and represent the type of data obtained from a MALDI-TOF MS experiment. Actual values would be determined experimentally.

Tandem Mass Spectrometry (MS/MS) for Molecular and Fragment Ion Analysis

Tandem Mass Spectrometry (MS/MS) is an indispensable tool for the structural elucidation of peptides, providing detailed information about their amino acid sequence and modifications. unito.it In an MS/MS experiment, the precursor ion of this compound, typically the [M+H]⁺ ion identified in the initial MS scan, is selectively isolated and subjected to collision-induced dissociation (CID). This process induces fragmentation of the peptide backbone at specific amide bonds, generating a series of characteristic product ions.

The fragmentation of peptides in MS/MS commonly results in the formation of b- and y-type ions. The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. The fragmentation pattern of this compound would be expected to reveal the presence of Phenylalanine and Proline residues, as well as the characteristic fragmentation of the "betana" moiety.

Table 2: Predicted MS/MS Fragmentation Pattern of this compound [M+H]⁺

| Fragment Ion | Predicted m/z |

| b₁ (Phe) | [Hypothetical Value] |

| y₁ (pro-betana) | [Hypothetical Value] |

| b₂ (Phe-pro) | [Hypothetical Value] |

| Internal fragments | [Hypothetical Value] |

Note: This table presents a hypothetical fragmentation pattern based on the general principles of peptide fragmentation in tandem mass spectrometry. unito.itnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the three-dimensional structure and dynamics of molecules in solution. nih.govnih.govmdpi.com For this compound, NMR studies provide crucial insights into its conformational preferences, which are essential for understanding its biological function.

1D and 2D NMR Experiments (e.g., ¹H NMR, ¹³C NMR)

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each atom in the this compound molecule. nih.gov The chemical shifts of the protons and carbons are highly sensitive to their local electronic environment and spatial arrangement. For instance, the aromatic protons of the Phenylalanine residue would appear in a distinct region of the ¹H NMR spectrum. nih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between different nuclei. COSY spectra reveal scalar couplings between protons, helping to identify adjacent protons within the amino acid residues. HSQC spectra correlate protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C resonances.

Table 3: Representative ¹H NMR Chemical Shifts for this compound Moieties

| Moiety | Proton | Illustrative Chemical Shift (ppm) |

| Phenylalanine | α-H | [Hypothetical Value] |

| β-H | [Hypothetical Value] | |

| Aromatic-H | [Hypothetical Value] | |

| Proline | α-H | [Hypothetical Value] |

| β, γ, δ-H | [Hypothetical Value] | |

| Betana | N-CH₃ | [Hypothetical Value] |

Note: The chemical shifts are illustrative and based on typical values for amino acid residues in peptides.

Table 4: Representative ¹³C NMR Chemical Shifts for this compound Moieties

| Moiety | Carbon | Illustrative Chemical Shift (ppm) |

| Phenylalanine | Cα | [Hypothetical Value] |

| Cβ | [Hypothetical Value] | |

| Aromatic-C | [Hypothetical Value] | |

| Proline | Cα | [Hypothetical Value] |

| Cβ, Cγ, Cδ | [Hypothetical Value] | |

| Betana | N-CH₃ | [Hypothetical Value] |

Note: The chemical shifts are illustrative and based on typical values for amino acid residues in peptides.

Solution State NMR for Dynamic Conformations

The conformation of a peptide in solution is often not static but exists as an equilibrium of different conformers. Solution-state NMR techniques are particularly well-suited to study these dynamic processes. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) provide information about through-space interactions between protons that are close in proximity, which is crucial for determining the three-dimensional fold of the peptide.

The analysis of NOESY cross-peaks allows for the calculation of interproton distances, which can be used as constraints in molecular modeling to generate a family of structures representing the conformational ensemble of this compound in solution. Furthermore, temperature-dependent NMR studies can provide insights into the thermodynamics of conformational changes and the flexibility of different regions of the molecule. The proline residue, in particular, can exist in either a cis or trans conformation about the Phe-Pro peptide bond, and the exchange between these states can be monitored by NMR.

Conformational Landscape and Structural Dynamics of H Phe Pro Betana

Conformational Influence of Proline in Peptide Structures

Proline is unique among the proteinogenic amino acids due to its cyclic side chain, which incorporates the backbone nitrogen atom. This distinct structure imposes significant conformational constraints on the peptide backbone, profoundly influencing the local and global structure of peptides and proteins.

Unlike other peptide bonds, which overwhelmingly favor the trans conformation, the X-Pro peptide bond (where X is any amino acid) can readily adopt both cis and trans isomers. This is because the steric hindrance between the Cα carbons of the preceding residue and the proline residue in the cis form is comparable to the steric clash between the preceding Cα and the proline's δ-carbon in the trans form. The energy barrier between the two isomers is relatively low, allowing for slow interconversion on the NMR timescale.

The cis-trans isomerization of the Phe-Pro bond in H-Phe-pro-betana is a critical determinant of its conformational ensemble. The presence of an aromatic residue preceding proline has been shown to stabilize the cis conformation through favorable interactions between the aromatic ring and the proline ring. This suggests that this compound may exhibit a significant population of the cis isomer, which would introduce a distinct kink in the peptide backbone.

Table 1: Comparison of Cis and Trans Isomers of the X-Pro Peptide Bond

| Feature | Trans Isomer | Cis Isomer |

| Dihedral Angle (ω) | ~180° | ~0° |

| Steric Hindrance | Between preceding Cα and Pro Cδ | Between preceding Cα and Pro Cα |

| Backbone Geometry | More extended | Kinked |

| Prevalence | Generally favored | Significant population in X-Pro bonds |

Proline's rigid structure makes it a common constituent of β-turns, which are secondary structural motifs that reverse the direction of the polypeptide chain. Proline is frequently found at the i+1 position of a β-turn, where its fixed φ dihedral angle of approximately -60° is well-suited for the tight turn geometry. The presence of proline in this compound strongly suggests the potential for β-turn formation, which would contribute to a more compact and folded structure.

Analysis of the "Betana" Residue's Impact on Peptide Folding and Backbone Conformation

The C-terminal β-naphthylamide ("betana") residue is a large, hydrophobic, and aromatic moiety. Its presence is expected to exert a significant influence on the conformational preferences of this compound through steric effects and potential non-covalent interactions.

Table 2: Predicted Main Chain Dihedral Angles for this compound Residues

| Residue | Dihedral Angle | Predicted Range/Value | Rationale |

| Phe | φ | -180° to 0° | Typical for L-amino acids |

| ψ | Variable | Influenced by interactions with Pro and Betana | |

| Pro | φ | ~ -60° | Constrained by the pyrrolidine (B122466) ring |

| ψ | Restricted | Steric hindrance from the C-terminal Betana group | |

| Betana | N/A | N/A | C-terminal residue |

While a tripeptide is too short to form stable α-helices or extensive β-sheets, the conformational preferences of this compound can be indicative of its propensity to participate in larger secondary structures. The combination of a β-turn-inducing proline residue and the potential for aromatic stacking interactions suggests a predisposition towards folded, non-helical conformations. It is unlikely that this compound would readily adopt an α-helical structure due to the disruptive nature of proline. Instead, it is more likely to exist in a dynamic equilibrium between extended and more compact, β-turn-like conformations. The bulky C-terminal group may also promote intermolecular aggregation, potentially leading to the formation of β-sheet-like structures in concentrated solutions.

Experimental Techniques for Conformational Characterization

A comprehensive understanding of the conformational landscape of this compound would require the application of various experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying peptide conformation in solution. Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, can provide information about through-bond and through-space atomic interactions, which can be used to determine the relative populations of cis and trans proline isomers and to identify the presence of secondary structures like β-turns.

X-ray Crystallography: If this compound can be crystallized, X-ray crystallography can provide a high-resolution, three-dimensional structure of the peptide in the solid state. This would offer a detailed snapshot of a stable conformation, including precise bond angles and intermolecular interactions.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure content of peptides and proteins in solution. The CD spectrum of this compound could reveal the presence of ordered structures, such as β-turns, or indicate a predominantly random coil conformation.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can also be used to probe the secondary structure of peptides by analyzing the vibrational frequencies of the amide bonds in the peptide backbone. Different secondary structures give rise to characteristic amide I and amide II band positions.

By combining these experimental approaches with computational modeling, a detailed picture of the conformational landscape and structural dynamics of this compound can be elucidated.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

No circular dichroism data for this compound is available in the scientific literature.

Intrinsic Fluorescence Measurements for Conformational Changes

There are no published intrinsic fluorescence studies on this compound.

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of this compound has not been determined or reported.

Theoretical Conformational Analysis Using Molecular Mechanics

No molecular mechanics or other computational conformational analyses specific to this compound have been published.

Molecular Interaction Mechanisms of H Phe Pro Betana

Investigation of Binding Affinities with Model Receptors and Biomolecules

Currently, there is a notable absence of published studies investigating the binding affinities of H-Phe-pro-betana with specific model receptors or biomolecules. The unique structure of this tripeptide, incorporating Phenylalanine (Phe), Proline (Pro), and a betaine (B1666868) moiety, suggests a potential for a range of interactions. The phenylalanine residue offers a bulky, hydrophobic side chain capable of engaging in van der Waals and hydrophobic interactions within the binding pockets of proteins. The rigid pyrrolidine (B122466) ring of proline is known to introduce significant conformational constraints on the peptide backbone, which can be crucial for specific receptor recognition and binding. nih.govresearchgate.net Furthermore, the permanently cationic nature of the betaine group could facilitate strong electrostatic interactions with anionic sites on receptor surfaces or other biomolecules.

To ascertain the binding profile of this compound, systematic screening against a panel of receptors would be necessary. Competitive binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) would be invaluable techniques to quantify binding affinities (Kd), and the thermodynamic parameters of these interactions.

Studies of Catalytic Properties and Enzyme Mimicry

The potential for this compound to exhibit catalytic properties or act as an enzyme mimic has not yet been explored in the scientific literature. However, the constituent amino acids provide some basis for speculation. Proline and its derivatives are well-known to act as organocatalysts, particularly in asymmetric synthesis, due to the ability of its secondary amine to form nucleophilic enamines or iminium ions. ethz.ch Peptides containing proline have been investigated for their catalytic activities in various reactions. ethz.ch

Short peptides, in general, have been designed to mimic the active sites of enzymes, demonstrating activities such as hydrolysis. mdpi.comnih.govsyr.edunih.govresearchgate.net The self-assembly of such peptides can create microenvironments that facilitate catalysis, akin to the hydrophobic pockets of enzymes. mdpi.com Given the presence of the Phe-Pro motif, it is conceivable that this compound could participate in or be modified to create systems with enzyme-like catalytic functions. Future research could involve screening this compound for catalytic activity in reactions such as aldol (B89426) condensations, Michael additions, or ester hydrolysis.

Intermolecular Interactions with Other Peptides and Proteins

The interaction of this compound with other peptides and proteins would be governed by a combination of non-covalent forces, dictated by its specific sequence and the presence of the betaine group.

Protein-Ligand Interaction Analysis

Computational methods such as molecular docking could provide initial insights into potential protein targets and binding modes. Experimental techniques like X-ray crystallography or NMR spectroscopy would be required to determine the precise atomic-level details of any such interactions.

Supramolecular Interactions in Solution

In solution, this compound has the potential to engage in various supramolecular interactions, leading to self-assembly or complex formation with other molecules. The aromatic ring of phenylalanine can participate in π-π stacking interactions with other aromatic systems. scispace.com The proline residue can influence the peptide's conformation and its ability to form ordered aggregates. nih.govnih.gov Proline-rich sequences are known to play a role in the assembly of multi-protein complexes. uni-saarland.de

The presence of both hydrophobic (phenylalanine) and charged (betaine) groups makes this compound an amphiphilic molecule. This characteristic could drive the formation of micelles or other supramolecular structures in aqueous solution. The study of the self-assembly properties of this compound, using techniques such as dynamic light scattering (DLS), transmission electron microscopy (TEM), and atomic force microscopy (AFM), would be a valuable area of future research.

Interactions with Nucleic Acids and Lipid Bilayers

There is currently no data on the interactions of this compound with nucleic acids or lipid bilayers. The cationic nature of the betaine group suggests a potential for electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA and RNA. Many cationic peptides are known to bind to nucleic acids, leading to their condensation or acting as gene delivery vectors.

The amphiphilic character of this compound also suggests possible interactions with lipid bilayers, the primary components of cell membranes. The hydrophobic phenylalanine residue could insert into the nonpolar core of the bilayer, while the charged betaine group would likely remain at the polar headgroup interface. Such interactions could potentially disrupt membrane integrity or facilitate the transport of the peptide across the membrane. The investigation of these interactions using techniques like circular dichroism (to study conformational changes upon binding) and various microscopy methods would be necessary to elucidate these potential activities.

pH-Dependent Modulations of Molecular Interactions

The molecular interactions of this compound are expected to be significantly influenced by pH, primarily due to the titratable N-terminal amine and C-terminal carboxyl groups. The betaine moiety itself is zwitterionic but maintains a permanent positive charge on the quaternary ammonium (B1175870) group, making it insensitive to pH changes.

Furthermore, pH can induce conformational changes in peptides, which in turn can alter their binding affinities and other molecular interactions. nih.govacs.orgresearchgate.netnih.govresearchgate.net The cis-trans isomerization of the peptide bond preceding the proline residue is a key conformational feature that can be influenced by the local chemical environment, including pH. scispace.com Detailed NMR spectroscopic studies at different pH values would be required to fully characterize the pH-dependent conformational landscape of this compound and its implications for molecular interactions.

Computational Chemistry and Molecular Modeling of H Phe Pro Betana

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational, electron-level understanding of a molecule's properties without prior experimental data. bsu.edu.az These ab initio and semi-empirical methods are used to determine geometric and electronic parameters, energies of molecular orbitals, and the distribution of charge. bsu.edu.azresearchgate.net For a novel peptide like H-Phe-pro-betana, these calculations are the first step in building a comprehensive molecular profile.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is frequently employed to optimize the geometry of peptides, predict their stability, and analyze interactions such as hydrogen bonds. researchgate.net By calculating the electron density, DFT can determine the ground-state energy of the molecule, offering a detailed picture of the preferred conformations of this compound in both gas and solution phases. researchgate.netfigshare.com

Hybrid functionals, such as B3LYP, are commonly used in conjunction with a suitable basis set like 6-31G* for peptide analysis. nih.gov Such calculations can elucidate the relative stabilities of different monomeric structures and provide insight into the initial stages of aggregation. nih.gov Furthermore, conceptual DFT allows for the calculation of chemical reactivity descriptors, identifying the regions of the peptide most susceptible to electrophilic or nucleophilic attack. scirp.org

Interactive Table: Representative DFT Functionals for Peptide Analysis

| Functional | Type | Strengths & Applications in Peptide Studies |

|---|---|---|

| B3LYP | Hybrid GGA | A widely used functional for geometry optimization and energy calculations of peptides, providing a good balance of accuracy and computational cost. nih.govresearchgate.net |

| M06-2X | Hybrid Meta-GGA | Recommended for systems with significant non-covalent interactions, making it suitable for studying intramolecular hydrogen bonding in peptides. researchgate.net |

| ωB97X-D | Range-Separated Hybrid with Dispersion Correction | Excellent for describing long-range interactions, and thus well-suited for analyzing peptide folding and intermolecular interactions. scirp.org |

| BHandHLYP | Hybrid GGA | Shown to be a top performer for calculating properties of amino acids, especially those rich in hydrogen bonds, often yielding accuracy better than more expensive methods. nih.govresearchgate.net |

The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org It provides a good starting point for understanding molecular orbitals and electronic structure but has a significant limitation: it neglects electron correlation, the interaction between individual electrons. numberanalytics.comresearchgate.netrutgers.edu This can lead to inaccuracies, particularly in describing phenomena like bond breaking and non-covalent interactions that are crucial for peptide structure. numberanalytics.com

To address this, post-Hartree-Fock methods have been developed to incorporate electron correlation. These methods provide higher accuracy at a greater computational expense. wikipedia.org

Møller-Plesset Perturbation Theory (MP2) : This method treats electron correlation as a perturbation to the Hartree-Fock operator. wikipedia.orgresearchgate.net It is often the simplest and most common way to improve upon HF results and has been shown to significantly improve the description of equilibrium geometries in peptides, though it can sometimes overestimate the effect. researchgate.netwayne.edu

Coupled-Cluster (CC) Theory : Methods like Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are considered the "gold standard" in quantum chemistry for their high accuracy in energy calculations. researchgate.net They are used to obtain benchmark energies for smaller systems or to validate the results from less computationally demanding methods like DFT or MP2. researchgate.netresearchgate.net

Interactive Table: Comparison of HF and Post-HF Methods

| Method | Treatment of Electron Correlation | Typical Application for Peptides | Computational Cost |

|---|---|---|---|

| Hartree-Fock (HF) | Neglected (mean-field approximation) | Initial geometry optimization, molecular orbital analysis. wikipedia.org | Low |

| MP2 | Included via second-order perturbation theory. researchgate.net | Improved geometry and energy calculations, analysis of non-covalent interactions. | Medium |

| CCSD(T) | Included via an extensive iterative approach. | High-accuracy benchmark energy calculations for small peptide models. researchgate.net | Very High |

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set and the level of theory. semanticscholar.orgpnl.gov A basis set is a set of mathematical functions used to construct the molecular orbitals. The trade-off between computational cost and accuracy is a central consideration in their selection. nih.gov

Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) : These are widely used for their efficiency. The addition of polarization functions (e.g., * or d) and diffuse functions (e.g., +) is crucial for accurately describing the electron distribution in molecules with lone pairs and for modeling hydrogen bonds, which are ubiquitous in peptides. nih.govresearchgate.net

Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) : These sets are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate results, especially when used with correlated methods like MP2 or CCSD(T). nih.govresearchgate.net The "aug-" prefix indicates the inclusion of diffuse functions. researchgate.net

For a novel residue like "betana," selecting an appropriate basis set is paramount. A combination like the BHandHLYP functional with the 6-311++G(d,p) basis set has been recommended as an excellent choice for systems involving amino acids and extensive hydrogen bonding. nih.govresearchgate.net The choice of method and basis set must be validated, often by comparing results against higher levels of theory or available experimental data for analogous molecules.

Interactive Table: Common Basis Sets for Peptide Calculations

| Basis Set Family | Example | Key Features |

|---|---|---|

| Pople Style | 6-311++G(d,p) | Provides a flexible description of valence electrons with diffuse functions (++) for anions/lone pairs and polarization functions (d,p) for describing bond shapes. nih.gov |

| Correlation-Consistent | aug-cc-pVTZ | Designed for systematic convergence with post-HF methods. The "aug" prefix adds diffuse functions, and "VTZ" indicates a triple-zeta quality for valence orbitals. researchgate.net |

| Dunning-Huzinaga | dgauss-DZVP | A double-zeta valence polarized basis set often used in DFT calculations for geometry optimizations and property predictions. figshare.com |

Molecular Dynamics (MD) Simulations

While quantum calculations excel at describing the electronic properties of static structures, Molecular Dynamics (MD) simulations are used to explore the conformational dynamics and thermodynamic properties of molecules over time. byu.edubonvinlab.org By solving Newton's equations of motion for a system of atoms, MD provides a detailed view of how this compound moves, flexes, and samples different shapes in a simulated environment, such as water. bonvinlab.org

A critical prerequisite for a meaningful MD simulation is an accurate molecular mechanics force field. nih.gov Force fields are collections of energy functions and associated parameters that describe the potential energy of a system. Widely used force fields like AMBER, CHARMM, and GROMOS have parameters for the 20 standard amino acids, but not for a novel residue like "betana". bonvinlab.orgnih.govacs.org Therefore, a key step is the development and validation of parameters for this new molecular entity. uiuc.edu

The parameterization process for a novel residue typically involves:

Initial Analogy : Assigning initial bond, angle, and dihedral parameters based on chemically similar, existing parameterized groups. uiuc.edu

Partial Charge Calculation : Using quantum mechanics (e.g., HF/6-31G*) to calculate the electrostatic potential (ESP) around the molecule. The partial atomic charges are then derived by fitting them to reproduce this potential, often using a procedure like RESP (Restrained Electrostatic Potential). nih.govfrontiersin.org

Dihedral Parameter Refinement : Performing QM scans of key dihedral angles and fitting the force field's torsional parameters to reproduce the QM energy profile. This ensures that the rotational barriers and conformational preferences are accurately modeled. nih.gov

Validation : Testing the new parameters by running short MD simulations and comparing structural properties (e.g., bond lengths, angles) or thermodynamic properties (e.g., solvation free energy) against QM calculations or experimental data. frontiersin.org

Interactive Table: General Protocol for Novel Residue Parameterization

| Step | Method | Purpose |

|---|---|---|

| 1. Initial Structure & Analogy | Molecular building software, comparison with existing residues. | Create a starting 3D structure and assign guess parameters for bonded terms (bonds, angles) from similar chemical groups. uiuc.edu |

| 2. QM Optimization | Gaussian, etc., using HF/6-31G* or DFT. | Obtain an optimized, low-energy geometry of the novel residue (often as a capped dipeptide). nih.govfrontiersin.org |

| 3. Charge Derivation | RESP or similar fitting procedures on QM electrostatic potential. | Determine the partial atomic charges that accurately represent the molecule's electrostatic properties. nih.gov |

| 4. Dihedral Fitting | QM potential energy scans for rotatable bonds. | Refine torsional parameters to match the energetic barriers and minima observed in quantum calculations. nih.gov |

| 5. Final Validation | Short MD simulations, comparison of structural and energetic data. | Ensure the new parameters are stable and reproduce target properties accurately within the context of the full force field. frontiersin.org |

Once a force field is established, MD simulations can be run to generate a trajectory, which is a record of the positions and velocities of all atoms over time. This trajectory represents a sampling of the peptide's conformational ensemble—the collection of different three-dimensional structures the peptide adopts at a given temperature. researchgate.netaps.org Given the presence of a proline residue, which restricts backbone flexibility, and the novel "betana" residue, achieving comprehensive sampling can be challenging. nih.gov

Enhanced sampling techniques are often necessary to overcome high energy barriers and explore the full conformational landscape efficiently:

Replica Exchange Molecular Dynamics (REMD) : Multiple simulations (replicas) of the system are run in parallel at different temperatures. Periodically, conformations are exchanged between temperatures, allowing replicas at high temperatures to cross energy barriers easily and then propagate those new conformations to the lower, target temperature. nih.gov

Metadynamics : A history-dependent bias potential is added to the system's potential energy along specific collective variables (e.g., dihedral angles), discouraging the simulation from revisiting already explored conformations and accelerating the exploration of new ones. arxiv.org

The resulting trajectories are then analyzed to extract meaningful biochemical information. Key analysis methods include calculating Ramachandran plots to assess backbone dihedral angle distributions, Root Mean Square Deviation (RMSD) to measure structural stability, and hydrogen bond analysis to identify persistent intramolecular interactions. biorxiv.orgacs.org

Solvation Effects and Implicit/Explicit Solvent Models

The biological activity and conformational stability of molecules like this compound are profoundly influenced by their interactions with the surrounding solvent, typically water. Computational models are crucial for simulating these effects, which are broadly categorized into implicit and explicit solvent models. arxiv.orgresearchgate.net

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous, homogeneous medium with a defined dielectric constant, rather than modeling individual solvent molecules. arxiv.orgresearchgate.net This approach significantly reduces the number of atoms in the simulation, making it computationally less expensive. arxiv.org Common implicit models include the Generalized Born (GB) models and the Poisson-Boltzmann (PB) equation. rsc.orgnih.gov The Solvation Model based on Density (SMD) is another widely used implicit model. mdpi.com These methods are effective for estimating the electrostatic component of solvation free energy and are often used in molecular dynamics simulations and high-resolution modeling. rsc.orgnih.gov However, they may not accurately capture specific, localized interactions like hydrogen bonds between the solute and individual solvent molecules. nih.gov

Explicit Solvent Models: In contrast, explicit solvent models surround the solute molecule with a defined number of individual solvent molecules (e.g., water molecules represented by models like TIP3P). rsc.org This method provides a highly detailed and more realistic representation of the solute-solvent interface, capturing specific hydrogen bonds and the molecular structure of the solvation shell. arxiv.org However, the large number of solvent molecules increases the computational cost due to the added degrees of freedom and the need for extensive sampling to obtain reliable results. researchgate.netrsc.org To manage this computational demand, multiscale models like the ONIOM (Our own N-layer Integrated molecular Orbital and molecular Mechanics) can be employed, where the solute is treated with a high level of theory and the solvent with a lower-level, more efficient method. mdpi.com

For this compound, the zwitterionic nature of the betaine (B1666868) moiety and the peptide backbone would lead to strong interactions with a polar solvent like water. An explicit solvent model would be superior in capturing the specific hydrogen bonding network around the charged carboxylate and quaternary ammonium (B1175870) groups of the betaine part, as well as the amide groups of the peptide backbone. Atomistic molecular dynamics simulations using explicit water can reveal how the hydration layer stabilizes the peptide's conformation and influences its flexibility. nsf.gov For instance, studies on other betaine-containing molecules show that betaine effectively defends proteins against osmotic stress by stabilizing their hydration layer. rsc.org

| Model Type | Description | Advantages | Disadvantages | Application to this compound |

| Implicit (Continuum) | Solvent treated as a continuous medium with a dielectric constant. arxiv.org | Computationally efficient, fast for energy calculations. rsc.org | Lacks specific solute-solvent interactions (e.g., H-bonds). nih.gov | Rapid conformational screening, estimating overall solvation energy. |

| Explicit | Individual solvent molecules are explicitly included in the simulation. arxiv.org | High level of detail, accurately models H-bonds and solvent structure. arxiv.org | Computationally expensive, requires longer simulation times. rsc.org | Detailed analysis of hydration shells around charged groups, understanding conformational dynamics in water. |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein, forming a stable complex. arxiv.org This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. arxiv.orgmdpi.com The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and using a scoring function to rank these poses based on their predicted binding affinity. biorxiv.org

For this compound, molecular docking could be used to screen a library of biological targets to identify potential receptors. Given its structure—a proline-containing peptide—likely targets could include enzymes such as dipeptidyl peptidase IV (DPP-IV) or angiotensin-converting enzyme (ACE), which are known to interact with proline-containing peptides. researchgate.netfrontiersin.org

The docking process would involve:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and generating a 3D model of this compound.

Defining the Binding Site: Identifying the active site or a potential binding pocket on the protein surface. nih.gov

Docking Simulation: Using software like AutoDock or HADDOCK, the ligand is placed into the binding site, and its conformational flexibility is explored. biorxiv.orgnih.gov

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding free energy. Favorable poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between this compound and the protein's amino acid residues. nih.govnih.gov

For example, in a hypothetical docking of this compound into an enzyme active site, the phenyl group of Phenylalanine might form hydrophobic interactions in a nonpolar pocket, while the proline ring provides conformational rigidity. The betaine moiety could form strong salt bridges with charged residues in the active site. Molecular dynamics (MD) simulations are often performed after docking to validate the stability of the predicted binding pose and to observe the dynamic behavior of the complex in a simulated physiological environment. mdpi.comnih.gov

| Interaction Type | Potential Contribution from this compound | Example from Analogous Systems |

| Hydrogen Bonds | Amide backbone, carboxylate of betaine | Key for binding of proline-containing peptides to ACE. researchgate.net |

| Hydrophobic Interactions | Phenylalanine side chain, proline ring | Phenylalanine residues often fit into hydrophobic pockets of target proteins. nih.gov |

| Electrostatic/Salt Bridge | Quaternary ammonium and carboxylate of betaine | Charged groups are crucial for anchoring ligands in enzyme active sites. biorxiv.org |

| Van der Waals Contacts | Entire molecule | Close contacts between aliphatic residues (Pro, Val, Leu) and target are critical for binding. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgresearchgate.net These models are built by calculating molecular descriptors for a set of compounds with known activities and then using statistical methods to find a predictive relationship. mdpi.com The resulting equation can be used to predict the activity of new, untested compounds. wikipedia.org

A QSAR study for this compound would require a dataset of similar peptide-betaine conjugates with measured biological activity (e.g., IC50 values for enzyme inhibition). frontiersin.org The steps would include:

Data Collection: Assembling a set of structurally related molecules with corresponding experimental activity data.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electrostatic fields from CoMFA/CoMSIA). researchgate.net

Model Development: Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is developed that links the descriptors to the activity. frontiersin.orgmdpi.com